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molecular formula C13H24OSi2 B8465884 2-Methyl-5-(trimethylsilyl)phenoxytrimethylsilane CAS No. 825652-11-7

2-Methyl-5-(trimethylsilyl)phenoxytrimethylsilane

Cat. No. B8465884
M. Wt: 252.50 g/mol
InChI Key: JLYUWIUPYCWPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07407649B2

Procedure details

To a solution of 2-methyl-5-(trimethylsilyl)phenoxytrimethylsilane (Intermediate 2; 5 g) in diethyl ether (40 mL) at room temperature was added tetrabutylammonium fluoride (TBAF; 19.3 mL, 1.0 M solution, 19.3 mmol). The reaction was stirred at this temperature for 5 minutes and then water (40 mL) was added. The mixture was extracted with diethyl ether (2×40 mL) and the combined organic extracts were dried (magnesium sulphate), concentrated under reduced pressure and purified by column chromatography (SiO2; light petroleum to 9:1 light petroleum-diethyl ether) to give the title compound as a colourless oil (1.9 g, 56%). Rf=0.32 (9:1 light petroleum-diethyl ether). 1H NMR δH 0.26 (9 H, s), 2.27 (3 H, s), 4.62 (1 H, s), 6.93 (1 H, d, J=1.0 Hz), 7.02 (1 H, dd, J=7.3, 1.0 Hz), 7.15 (1 H, d, J=7.3 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][C:10]([Si:13]([CH3:16])([CH3:15])[CH3:14])=[CH:9][C:3]=1[O:4][Si](C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O>C(OCC)C>[CH3:14][Si:13]([CH3:15])([CH3:16])[C:10]1[CH:11]=[CH:12][C:2]([CH3:1])=[C:3]([OH:4])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(O[Si](C)(C)C)C=C(C=C1)[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(O[Si](C)(C)C)C=C(C=C1)[Si](C)(C)C
Name
Quantity
19.3 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2; light petroleum to 9:1 light petroleum-diethyl ether)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[Si](C=1C=CC(=C(C1)O)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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